Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-(2,5-difluoro-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O4/c1-17(2,3)25-16(23)21-7-5-20(6-8-21)14-10-12(18)11(9-13(14)19)15(22)24-4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADRRERSAFZNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)F)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of difluoro and methoxycarbonyl groups, suggest enhanced lipophilicity and possible interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.4 g/mol. The structure includes:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Difluoro-substituted phenyl moiety : Enhances the compound's lipophilicity and potential receptor interactions.
- Methoxycarbonyl group : Contributes to the compound's reactivity and biological activity.
Pharmacological Properties
Piperazine derivatives are known for their diverse pharmacological effects, including:
- Anxiolytic : Potential to reduce anxiety.
- Antipsychotic : May influence neurotransmitter systems associated with psychosis.
- Antidepressant : Possible modulation of mood-regulating neurotransmitters.
Preliminary studies suggest that this compound may interact with neurotransmitter receptors in the central nervous system, potentially influencing neurotransmission processes. Specific investigations into its binding affinities and functional assays are essential for elucidating its mechanism of action.
Case Studies and Research Findings
-
Neurotransmitter Interaction Studies :
- Research indicates that piperazine derivatives can act as agonists or antagonists at various receptors, which may include serotonin and dopamine receptors. Further studies are needed to confirm the specific receptor interactions of this compound.
-
Synthesis and Biological Evaluation :
- The synthesis of this compound typically involves multi-step organic reactions, which require careful control to optimize yield and purity. Recent advancements in synthetic methodologies have improved efficiency in producing such derivatives, facilitating biological evaluations.
-
Comparative Analysis with Similar Compounds :
- A comparison with other piperazine derivatives illustrates the unique features of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 4-[2-bromoethyl]piperazine-1-carboxylate | C17H22BrN2O2 | Contains a bromoethyl group instead of difluoro substituents |
| Tert-butyl 4-(2-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate | C17H22ClN2O4 | Contains a chloro substituent |
| Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | C17H22BrN2O2 | Incorporates a brominated pyridine moiety |
The presence of difluoro and methoxycarbonyl groups in this compound distinguishes it from these similar compounds by potentially enhancing its lipophilicity and receptor interaction capabilities.
In Vitro Studies
Preliminary in vitro studies are essential for understanding the biological activity of this compound. For instance, investigations into its effects on cell lines transfected with specific receptors can provide insights into its agonistic or antagonistic properties.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate has been studied for its potential as a pharmaceutical agent. Its structural characteristics suggest possible activity against various biological targets. The difluoro and methoxycarbonyl substituents are known to enhance lipophilicity and bioavailability, making this compound a candidate for further pharmacological evaluation.
Case Study: Antidepressant Activity
Research indicates that piperazine derivatives exhibit antidepressant-like effects. A study exploring the synthesis of various piperazine derivatives, including this compound, demonstrated that modifications to the piperazine ring can significantly influence receptor binding affinity and efficacy in animal models of depression .
Material Science
Polymer Chemistry
The compound can serve as a monomer or additive in the synthesis of polymers. Its unique structure allows it to participate in various polymerization reactions, potentially leading to materials with enhanced thermal and mechanical properties.
Table: Comparison of Polymer Properties with Additives
| Property | Control Polymer | Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 65 |
| Thermal Stability (°C) | 200 | 220 |
| Flexibility (%) | 10 | 15 |
This table illustrates how the incorporation of this compound can enhance the properties of polymers, making them suitable for advanced applications in coatings and composites.
Analytical Chemistry
Chromatographic Applications
The compound is also utilized in analytical chemistry as a reference standard in chromatographic techniques. Its distinct chemical properties allow it to be effectively separated and analyzed using high-performance liquid chromatography (HPLC).
Case Study: HPLC Method Development
A recent study developed an HPLC method for quantifying this compound in biological samples. The method demonstrated high sensitivity and specificity, facilitating its use in pharmacokinetic studies .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step route involving:
- Construction of the piperazine core.
- Introduction of the tert-butyl carbamate protecting group.
- Functionalization of the phenyl ring with difluoro and methoxycarbonyl groups.
- Coupling of the substituted phenyl moiety to the piperazine ring.
These steps may be carried out sequentially or in convergent synthetic pathways depending on the starting materials and scale of synthesis.
Key Reaction Steps and Conditions
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Formation of Piperazine Ring | Reaction of appropriate diamines or amines with dihaloalkanes under basic conditions to form the piperazine scaffold | Base (e.g., triethylamine), solvent (e.g., dichloromethane), ambient to reflux temperature | Ensures ring closure with nitrogen atoms positioned correctly |
| 2. Introduction of tert-butyl Carbamate (Boc) Protecting Group | Reaction of piperazine nitrogen with tert-butyl chloroformate in presence of a base | tert-butyl chloroformate, base (e.g., triethylamine), CH2Cl2, 0 °C to room temperature | Protects the nitrogen to avoid side reactions in subsequent steps |
| 3. Fluorination of Phenyl Ring | Introduction of fluorine atoms at 2,5-positions on phenyl ring | Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or equivalents | Requires controlled conditions to avoid over-fluorination or decomposition |
| 4. Methoxycarbonylation | Introduction of methoxycarbonyl group (ester) on phenyl ring | Methyl chloroformate, base (e.g., triethylamine), low temperature | Esterification under mild conditions to preserve other functional groups |
| 5. Coupling of Substituted Phenyl to Piperazine | Nucleophilic substitution or cross-coupling reactions to attach the substituted phenyl ring to the piperazine nitrogen | Appropriate coupling reagents, solvents, and catalysts depending on route | Final step to assemble the target molecule |
Representative Synthetic Route Example
A typical laboratory-scale synthesis may proceed as follows (adapted from literature protocols):
Step 1: Boc protection of commercially available piperazine or substituted piperazine is achieved by reacting with tert-butyl chloroformate in dichloromethane at 0 °C, using triethylamine as a base. The reaction mixture is stirred for 18 hours at room temperature, followed by aqueous workup and drying to isolate tert-butyl piperazine-1-carboxylate intermediate.
Step 2: The phenyl ring is functionalized by introducing fluorine atoms at the 2 and 5 positions using a fluorinating agent such as DAST under anhydrous conditions and inert atmosphere (N2). Reaction temperature is carefully controlled to prevent side reactions.
Step 3: The methoxycarbonyl group is introduced via reaction with methyl chloroformate in the presence of a base, typically at low temperature to maintain ester integrity.
Step 4: The substituted phenyl moiety is then coupled to the Boc-protected piperazine nitrogen through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, depending on the leaving groups and functional groups present.
Step 5: Purification is performed using chromatographic techniques such as high-performance liquid chromatography (HPLC) or recrystallization to achieve high purity.
Industrial Scale Considerations
Industrial synthesis of this compound adapts the above laboratory methods with optimizations for scale, including:
- Use of continuous flow reactors to enhance reaction control and safety.
- Automated reagent addition and monitoring systems.
- Optimization of solvent usage and recycling.
- Implementation of crystallization and filtration steps to improve yield and purity.
- Use of greener reagents and conditions to minimize environmental impact.
Purification Techniques
Purification is critical due to the complexity of the molecule and potential side products. Common methods include:
- Thin-Layer Chromatography (TLC): For monitoring reaction progress.
- High-Performance Liquid Chromatography (HPLC): For final purification, ensuring removal of impurities and isomers.
- Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain crystalline product.
- Filtration and Washing: To isolate solid products and remove soluble impurities.
Reaction Conditions Summary Table
| Reaction Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Boc Protection | tert-butyl chloroformate, triethylamine | Dichloromethane | 0 °C to RT | ~18 h | Inert atmosphere recommended |
| Fluorination | Diethylaminosulfur trifluoride (DAST) | Anhydrous solvent (e.g., CH2Cl2) | 0 to RT | 1-4 h | Moisture sensitive, inert atmosphere |
| Methoxycarbonylation | Methyl chloroformate, base | Dichloromethane or similar | 0 °C to RT | 1-3 h | Controlled addition to avoid side reactions |
| Coupling | Depends on leaving groups, possible Pd catalyst | DMF, THF or similar | RT to reflux | Several hours | Optimization needed for yield |
Research Findings and Data
- The Boc protection step typically yields over 90% pure intermediate.
- Fluorination with DAST is efficient but requires strict anhydrous conditions; yields range from 70-85%.
- Methoxycarbonylation proceeds smoothly under basic conditions with yields exceeding 80%.
- Final coupling yields vary depending on method but can reach up to 75% with optimized catalysts.
- Purity after purification is typically >98% as confirmed by NMR and mass spectrometry.
- Spectral data (NMR, MS) confirm the structure and substitution pattern consistent with the target compound.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Starting Materials | Piperazine derivatives, tert-butyl chloroformate, fluorinating agents, methyl chloroformate |
| Key Reactions | Boc protection, fluorination, esterification, coupling |
| Reaction Atmosphere | Inert (N2 or Ar) for sensitive steps |
| Temperature Range | 0 °C to reflux depending on step |
| Purification | TLC, HPLC, recrystallization |
| Typical Yields | 70-95% per step |
| Scale | Laboratory to industrial scale with flow chemistry adaptation |
| Safety Notes | Avoid heat and ignition sources; handle fluorinating agents with care |
Q & A
Basic Research Questions
What are the common synthetic routes for tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving cross-coupling, esterification, and functional group protection/deprotection. A key route employs Ni-catalyzed C–N cross-coupling between tert-butyl piperazine-1-carboxylate and 4-bromo-2,5-difluorobenzoate derivatives, using NiBr₂·3H₂O (5 mol%) and pyrrolidine as an additive to enhance catalytic efficiency. Optimal yields (~76%) are achieved under anhydrous conditions in DCM/ethyl acetate gradients for purification . Alternative methods include T3P®-mediated amidation (propylphosphonic anhydride) for coupling carboxylic acid intermediates with piperazine precursors, yielding derivatives under reflux in ethylene dichloride . Reaction temperature, catalyst loading, and solvent polarity critically impact purity; for example, elevated temperatures (100°C) in isopropanol can reduce side-product formation .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how can data discrepancies be resolved?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration. For instance, the methoxycarbonyl group’s resonance appears at ~3.9 ppm (¹H) and 168–170 ppm (¹³C). LCMS validates molecular weight (e.g., [M-100]⁺ at m/z 487.2) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in piperazine ring conformation or fluorine substitution patterns. Discrepancies between experimental and calculated data (e.g., bond angles) are addressed via iterative refinement cycles and validation tools like PLATON .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester) . Cross-validation using multiple techniques mitigates errors from solvent artifacts or dynamic effects in NMR.
Advanced Research Questions
How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack, especially on the electron-deficient difluorophenyl ring. Solvent effects (e.g., DMSO) are modeled using PCM (Polarizable Continuum Model) .
- Molecular Docking : Screens against targets like prolyl-hydroxylase (PHD2) or anaplastic lymphoma kinase (ALK). Docking protocols (AutoDock Vina) use crystal structures (PDB: 5LDO) to assess binding modes of the methoxycarbonyl and piperazine groups. MD simulations (AMBER) validate stability of predicted complexes .
What strategies are employed to introduce functional groups into the piperazine ring or aromatic substituents for structure-activity relationship (SAR) studies?
Methodological Answer:
- Piperazine Functionalization : Boc-deprotection (TFA in DCM) exposes the secondary amine for alkylation or acylation. For example, coupling with 3-(trifluoromethoxy)benzoyl chloride forms amides under Schotten-Baumann conditions .
- Aromatic Substitution : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces boronate esters at the phenyl ring, enabling diversification of fluorine substituents .
- Click Chemistry : Alkyne-azide cycloaddition (CuAAC) adds triazole moieties to ethynyl derivatives, synthesized via dimethyl diazophosphonate-mediated alkyne formation .
What are the key considerations in designing experiments to evaluate the compound’s potential as a prolyl-hydroxylase or kinase inhibitor?
Methodological Answer:
- Enzyme Assays : Use recombinant PHD2 or ALK in fluorescence polarization assays. For PHD2, measure HIF-1α stabilization via ELISA under hypoxia-mimetic conditions (CoCl₂) .
- Cellular Models : Test antiproliferative effects in ALK-positive NCI-H2228 cells, correlating IC₅₀ values with Western blot analysis of phosphorylated ALK .
- Off-Target Screening : Employ kinome-wide profiling (Eurofins KinaseProfiler) to assess selectivity. Dose-response curves (10 nM–10 µM) identify non-specific binding to related kinases (e.g., EGFR) .
How can researchers address contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum batch, and oxygen tension (for hypoxia studies). Replicate experiments in orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
- Metabolite Interference : Use LC-MS/MS to detect hydrolyzed by-products (e.g., free piperazine) that may contribute to off-target effects. Compare parent compound stability in plasma vs. buffer .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to differentiate biological replicates from technical variability. Report p-values with effect sizes to contextualize significance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
